molecular formula C12H16N4O B8422351 5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine

5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B8422351
M. Wt: 232.28 g/mol
InChI Key: QVZFNOMSXAIDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-cyclohexyloxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H16N4O/c13-12-14-10-7-4-8-11(16(10)15-12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,13,15)

InChI Key

QVZFNOMSXAIDEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=NC(=NN32)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexanol (1.68 mL; 15.84 mmol; 5.0 eq.) was added to a suspension of NaH (152 mg; 3.80 mmol; 1.2 eq.) in THF (6.0 mL) and maintained under inert atmosphere at 0° C. The reaction mixture was brought back to rt and stirred for 1 h before the addition of 5-chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine ((A4), 534 mg; 3.17 mmol; 1.0 eq.). Reaction mixture was then heated at reflux for 3 h after which time it was quenched by addition of water. It was then extracted with EtOAc, washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (DCM/MeOH, 95:5 to 10:90) gave the title compound as a white solid (590 mg, 80%). HPLC, Rt: 2.18 min. (purity 90.1%). LC/MS, M+(ESI): 233.0.
Quantity
1.68 mL
Type
reactant
Reaction Step One
Name
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step Two
Yield
80%

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